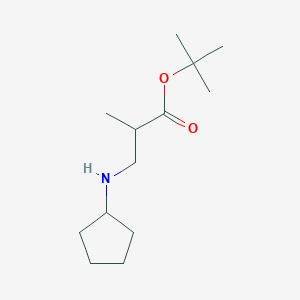![molecular formula C13H27NO2 B6340381 tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate CAS No. 1221341-90-7](/img/structure/B6340381.png)
tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate” is a chemical compound with the molecular formula C13H27NO2 . It is also known as "Propanoic acid, 3-[(1,2-dimethylpropyl)amino]-2-methyl-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure would require more specific information or computational analysis.Aplicaciones Científicas De Investigación
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of various polymers for use in drug delivery systems, as well as for the synthesis of various polymeric materials for use in biomedical applications.
Mecanismo De Acción
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate acts as a nucleophile in the reaction of this compound 2-methyl-3-aminopropionate chloride with sodium hydroxide or ammonium hydroxide. The this compound group of the aminopropionate chloride is protonated by the hydroxide ion, forming a cationic species. The nucleophilic attack of the aminopropionate chloride on the protonated this compound group results in the formation of the this compound 2-methyl-3-aminopropionate anion.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the nervous system. It has also been studied for its potential effects on the immune system and its potential to act as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has several advantages and limitations when used in lab experiments. It is a relatively inexpensive compound and is widely available. It is also relatively stable and has a low toxicity. However, it is not very soluble in water and is not very reactive, so it is not suitable for use in certain types of reactions.
Direcciones Futuras
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate has a wide range of potential applications in the field of scientific research. Possible future directions include further research into its biochemical and physiological effects, its potential for use in drug delivery systems, and its potential as an anti-inflammatory agent. Additionally, further research into its synthesis and reactivity could lead to new uses for the compound in the fields of organic chemistry and biochemistry.
Métodos De Síntesis
Tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate is typically synthesized from the reaction of this compound 2-methyl-3-aminopropionate chloride with sodium hydroxide or ammonium hydroxide in an aqueous solution. The reaction is typically carried out at room temperature and produces a colorless solution.
Propiedades
IUPAC Name |
tert-butyl 2-methyl-3-(3-methylbutan-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-9(2)11(4)14-8-10(3)12(15)16-13(5,6)7/h9-11,14H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRSFGZNLNGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-[(2,2-diethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340306.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
![tert-Butyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340317.png)
![tert-Butyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6340320.png)
![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6340322.png)
![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)
![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340334.png)
![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)
![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)
![tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340369.png)
![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)
![tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340375.png)
![tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate](/img/structure/B6340394.png)